molecular formula C8H4BrF3N2 B577399 7-Bromo-4-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine CAS No. 1260382-99-7

7-Bromo-4-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine

Cat. No. B577399
M. Wt: 265.033
InChI Key: MBXXQEGQCLMMEZ-UHFFFAOYSA-N
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Description

Trifluoromethylpyridine (TFMP) and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds. The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .


Synthesis Analysis

The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The molecular structure of TFMP contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine .


Physical And Chemical Properties Analysis

The distinctive physical–chemical properties of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthetic Building Block : The compound serves as a trifluoromethyl-containing building block for the preparation of trifluoromethyl-substituted aminopyrroles, utilizing strategies such as 2H-azirine ring expansion (Khlebnikov et al., 2018). This showcases its versatility in constructing complex nitrogen-containing heterocycles.
  • Microwave-Assisted Synthesis : It is used in microwave-assisted synthesis methodologies to efficiently produce novel bis(trifluoromethyl) phenyl-triazole-pyridine hybrid analogues, demonstrating its utility in rapid and efficient chemical synthesis (Jha & Atchuta Ramarao, 2017).
  • Spectroscopic and Optical Studies : Its spectroscopic characterization and the study of its non-linear optical (NLO) properties highlight the potential for applications in material science and optoelectronics (Vural & Kara, 2017).

Biological and Medicinal Research

  • Antimicrobial Activities : Certain derivatives synthesized from this compound have been evaluated for in vitro activity against various human bacterial pathogens and fungal strains, showing potential as antimicrobial agents (Jha & Atchuta Ramarao, 2017).
  • Analgesic and Anti-inflammatory Activities : The synthesis of 7-azaindazole chalcone derivatives from related structures has been investigated for their anti-inflammatory and analgesic activities, suggesting its role in the development of new therapeutic agents (Chamakuri, Murthy Muppavarapu, & Yellu, 2016).

Advanced Materials and Methodologies

  • Fischer Cyclization : The preparation of 2,3-disubstituted 5-bromo-1H-pyrrolo[2,3-b]pyridine frameworks by Fischer indole cyclization demonstrates its significance in constructing complex heterocycles, potentially applicable in material science (Alekseyev, Amirova, & Terenin, 2015).
  • Crystal Structure and Hydrogen Bonding Studies : Investigations into the crystal structure and hydrogen bonding of related compounds underscore the importance of structural analysis in understanding the properties and potential applications of such molecules in materials science and drug design (Mphahlele, 2018).

Safety And Hazards

TFMP derivatives are considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). They are harmful if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Currently, the major use of TFMP derivatives is in the protection of crops from pests. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries. It is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

7-bromo-4-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF3N2/c9-5-3-14-7(8(10,11)12)4-1-2-13-6(4)5/h1-3,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBXXQEGQCLMMEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C(=NC=C2Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201203655
Record name 1H-Pyrrolo[3,2-c]pyridine, 7-bromo-4-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201203655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-4-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine

CAS RN

1260382-99-7
Record name 1H-Pyrrolo[3,2-c]pyridine, 7-bromo-4-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1260382-99-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrrolo[3,2-c]pyridine, 7-bromo-4-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201203655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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